6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline - 596788-79-3

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3136724
CAS Number: 596788-79-3
Molecular Formula: C18H18F3NO2
Molecular Weight: 337.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pomeranz–Fritsch–Bobbitt Cyclization: This classical method involves the cyclization of appropriately substituted benzaldehyde derivatives. [] This method is versatile and allows for the introduction of various substituents on the tetrahydroisoquinoline ring system.
  • Acid-Promoted Cyclization: This approach utilizes acid-catalyzed intramolecular cyclization of suitably substituted N-benzylphenethylamines. [, , , , ] This method offers good diastereoselectivity and allows for the synthesis of enantiomerically enriched tetrahydroisoquinolines from chiral precursors.
  • Pummerer-Type Cyclization: This method employs the cyclization of sulfoxide intermediates derived from N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide or similar compounds. [, ] The presence of a Lewis acid such as boron trifluoride diethyl etherate can significantly enhance the cyclization process. [, ]
Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives has been extensively investigated using various techniques, including X-ray crystallography and NMR spectroscopy. [, , , , , , , , , , ]

  • Conformation of the Heterocyclic Ring: The six-membered nitrogen-containing ring typically adopts a half-chair or twist conformation, influencing the overall shape and spatial arrangement of substituents. [, , , , , , , , , , ]
  • Orientation of Substituents: The stereochemistry at various positions on the tetrahydroisoquinoline ring system plays a crucial role in determining the biological activity and pharmacological properties of these compounds. [, , ]
  • Intermolecular Interactions: X-ray crystallographic studies reveal that 1,2,3,4-tetrahydroisoquinoline derivatives often engage in intermolecular interactions such as hydrogen bonding and C-H...π interactions, influencing their solid-state packing and potentially their physicochemical properties. [, , , , , , , , ]
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom of the tetrahydroisoquinoline ring can be readily alkylated to introduce diverse substituents, which can modulate their pharmacological properties. [, , , , ]
  • Oxidation: These compounds can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives. []
  • Complexation: Certain derivatives can form complexes with transition metals, such as chromium tricarbonyl complexes, which can influence their reactivity and stereoselectivity in chemical reactions. [, ]
Mechanism of Action
  • Dopamine Receptor Interactions: Certain derivatives, particularly those with structural similarities to dopamine, have been investigated for their potential to interact with dopamine receptors. [, , ]
  • Calcium Channel Blocking Activity: Some substituted 1,2,3,4-tetrahydroisoquinolines exhibit calcium channel blocking properties, suggesting their potential use in treating cardiovascular diseases. []
  • Inhibition of “Funny” If Current Channel: Some derivatives, such as YM758, act as inhibitors of the “funny” If current channel, which is involved in regulating heart rate. This mechanism makes them potential candidates for treating stable angina and atrial fibrillation. [, , , ]
  • Inhibition of Deoxyribonuclease I (DNase I): Recent studies have explored the potential of certain 1,2,3,4-tetrahydroisoquinoline derivatives as inhibitors of DNase I, an enzyme involved in apoptotic cell death. []
Applications
  • Medicinal Chemistry: These compounds are attractive targets for drug discovery due to their diverse pharmacological activities. For example, they have shown potential as anticonvulsants, [, , ] antiarrhythmics, [] analgesic and anti-inflammatory agents, [] and potential treatments for neurodegenerative diseases. []
  • Catalysis: Certain derivatives, particularly those with chiral centers, have been explored as ligands or catalysts in asymmetric synthesis. [, , , ]
Future Directions
  • Investigating the Therapeutic Potential of DNase I Inhibitors: Given the emerging role of DNase I in various pathological conditions, further research is warranted to explore the therapeutic potential of 1,2,3,4-tetrahydroisoquinoline-based DNase I inhibitors. []

(2R)-2-{(1S)-6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline and is described as a potential therapeutic agent. It is mentioned as a specific example within a patent focused on this class of compounds. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substitution at the 1-position. While the target compound has a 4-(trifluoromethyl)phenyl group directly attached, this related compound features an ethyl spacer between the tetrahydroisoquinoline and the 4-(trifluoromethyl)phenyl moiety. Additionally, it possesses an acetamide side chain at the 2-position. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound represents a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives. It can be synthesized via a diastereoselective route involving the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This chiral tetrahydroisoquinoline derivative can be synthesized enantiospecifically starting from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). The synthesis involves the formation of a chromium tricarbonyl complex and subsequent acid-promoted cyclization. [, ]
  • Relevance: This compound, like 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline family. They differ in their substituents at the 1- and 4-positions. This compound features a methyl group at the 2-position and a phenyl group at the 4-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. [, ]

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits antibacterial activity against a range of bacterial strains, including Bacillus cerus, Escherichia coli, and Pseudomonas aeruginosa. Its crystal structure reveals a distorted half-chair conformation of the tetrahydroisoquinoline ring. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituents at the 1-, 2-, 3-, and 4-positions. This compound has a benzyl group at the 2-position, a furan-3-yl group at the 3-position, and a (2-phenyl-1H-inden-1-ylidene) group at the 4-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituents at the 2-, 3-, or 4-positions. []

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound acts as an inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) uptake. Notably, the (4S)-enantiomer exhibits a higher potency for this activity compared to the (4R)-enantiomer. []
  • Relevance: This compound, like 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds. They differ in the substituent at the 1-position. While the target compound has a 4-(trifluoromethyl)phenyl group, this related compound has a phenyl group at the 4-position. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor to novel chiral catalysts. Its crystal structure reveals a half-boat conformation of the tetrahydroisoquinoline ring, with the 1-phenyl and 3-carboxylate groups in trans configuration. []
  • Relevance: Both this compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. They differ in their substituents at the 1- and 3-positions. This related compound has a phenyl group at the 1-position and a methyl carboxylate group at the 3-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituent at the 3-position. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This synthetic analog of isoquinoline alkaloids displays analgesic and anti-inflammatory effects. It shows promising results in animal models of pain and inflammation. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline both belong to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline family. They differ in their substituent at the 1-position. This compound has a 4'-dimethylaminophenyl group at the 1-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is structurally similar to certain beta-blockers. X-ray crystallography reveals a twist conformation for the saturated part of its isoquinoline moiety, with the phenyl substituent in an equatorial position. []
  • Relevance: This compound is closely related to 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituent at the 1-position. This related compound has a phenyl group, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []

3-(Benzhydrylcarbamoyl)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline 2-oxide

  • Compound Description: This compound's crystal structure has been elucidated, revealing details about its conformation and molecular packing. Notably, its piperidine ring adopts a half-chair conformation. []
  • Relevance: Both this compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline belong to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline family. They differ in the substituents at the 1-, 2-, and 3-positions. This related compound has a phenyl group at the 1-position, a benzyl group at the 2-position, and a benzhydrylcarbamoyl group at the 3-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituents at the 2- or 3-positions. Additionally, this related compound exists as an N-oxide. []

(1R,3S)-N-Benzhydryl-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbothioamide

  • Compound Description: This compound's absolute stereochemistry has been determined to be R,S at the 1- and 3-positions, respectively. It features an intramolecular N—H⋯N hydrogen bond. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline both have the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The key differences are the substituents at the 1-, 2-, and 3-positions. This related compound has a phenyl group at the 1-position, a benzyl group at the 2-position, and a benzhydrylcarbothioamide group at the 3-position. The target compound, on the other hand, has a 4-(trifluoromethyl)phenyl group at the 1-position and lacks substituents at the 2- and 3-positions. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) and is under investigation as a potential treatment for stable angina and atrial fibrillation. Studies show it is primarily taken up by the liver via OATP1B1 and excreted in bile via MDR1. [, , , , ]

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is another precursor to novel chiral catalysts. The crystal structure shows its heterocyclic ring adopting a half-chair conformation. Intermolecular C—H⋯O interactions contribute to its three-dimensional network within the crystal packing. []
  • Relevance: Like 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, this compound contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. They differ in their substituents at the 1-, 2-, and 3-positions. This related compound has a phenyl group at the 1-position, a benzyl group at the 2-position, and a methyl carboxylate group at the 3-position. The target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituents at the 2- or 3-positions. []

(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound acts as an organocatalyst and possesses a tetrahydroisoquinoline backbone. The crystal structure highlights a half-boat conformation of the heterocyclic ring. []
  • Compound Description: Structural analysis of this compound confirms previous configurational assignments. Its heterocyclic fragment adopts a half-chair conformation in the solid state. []

(4RS)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound's crystal structure reveals two independent molecules (A and B) in the asymmetric unit, exhibiting conformational differences. Both molecules display methoxy groups coplanar with the benzene ring and phenyl rings rotated out of conjugation with the isoquinoline system. []
  • Relevance: This compound is structurally similar to 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. The difference lies in the position of the phenyl substituent. This compound has the phenyl group at the 4-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of YM758. Studies suggest it is secreted into urine via hOCT2/rOct2 and potentially taken up by the liver via hOCT1/rOct1. []

2-Acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits anticonvulsant activity in animal models of epilepsy, specifically demonstrating efficacy against audiogenic seizures in DBA/2 mice. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituents at the 1- and 2-positions. This related compound has a 4'-methylphenyl group at the 1-position and an acetyl group at the 2-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituent at the 2-position. []

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound's crystal structure has been analyzed, providing insights into its conformation and the lack of classical hydrogen bonds or π–π interactions within its crystal packing. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline both belong to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline family. They differ in the substituents at the 1- and 3-positions. This related compound has a phenyl group at the 1-position and a 4-phenyl-1,3-thiazole group at the 3-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituent at the 3-position. []

[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol 2.33-hydrate

  • Compound Description: This compound is a precursor to ligands used in catalysis. Its crystal structure reveals a half-chair conformation of the N-heterocycle and a dihedral angle of 77.29 (13)° between the benzene rings. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline both share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituents at the 1- and 3-positions. The related compound has a phenyl group at the 1-position and a methanol group at the 3-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and lacks any substituent at the 3-position. []

(1S,RS)-6,7-Dimethoxy-N-methyl-1-(p-tolylsulfinylmethyl)-1-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as an intermediate in the synthesis of enantiomerically pure alkaloids. Its molecular conformation is primarily influenced by intramolecular interactions. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. Key differences lie in the substituents at the 1- and 2-positions. This related compound has a trifluoromethyl and a p-tolylsulfinylmethyl group attached to the 1-position and a methyl group at the 2-position. The target compound, on the other hand, has a 4-(trifluoromethyl)phenyl group at the 1-position and lacks a substituent at the 2-position. []

(1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is a precursor to novel chiral catalysts. Crystallographic analysis indicates the absence of hydrogen bonding within its structure. []
  • Relevance: Both this compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline belong to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds. They differ in their substituents at the 1- and 3-positions. This related compound has a 4-methoxyphenyl group at the 1-position and a methyl carboxylate group at the 3-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituent at the 3-position. []

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound's crystal structure has been analyzed, revealing a half-chair conformation for its piperidine ring. The crystal packing is stabilized by C–H...O hydrogen bonds, leading to a twisted supramolecular chain along the b-axis direction. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. They differ in the substituents at the 1-, 2-, 3-, and 4-positions. This related compound has a benzyl group at the 2-position, a naphthalen-1-yl group at the 3-position, and a (9H-fluoren-9-ylidene) group at the 4-position. In contrast, the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position and no substituents at the 2-, 3-, or 4-positions. []

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a scaffold for developing potent and safe modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), which is a significant obstacle in cancer chemotherapy. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. The key difference is the substituent at the 2-position. This related compound has a 2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl group at the 2-position, while the target compound has no substituent at the 2-position. []

trans-2,3-Dimethyl-4-phenyl-6,7-dimethoxytetrahydroisoquinoline

  • Compound Description: This compound can be synthesized with high diastereoselectivity through acid-promoted cyclizations of N-benzylethanolamines. Its synthesis is noteworthy for its stereochemical control. [, ]

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetrahydroisoquinoline derivative, isolated from plants like Phellodendron amurense Rupr., exhibits potent hypotensive and bronchodilating properties. It acts as a catechol-O-methyltransferase (COMT) inhibitor, enhancing the effects of catecholamines. []

(R)-Salsolinol ((R)-1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)

  • Compound Description: (R)-Salsolinol is a dopamine-derived tetrahydroisoquinoline. Studies suggest its N-methylated derivative may act as a dopaminergic neurotoxin. It's found to be N-methylated in rat brains, particularly in the substantia nigra. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound can be synthesized using the Pummerer reaction, specifically through the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide. [, ]

1-(3,4-Dimethoxy)phenylcycloalkanmethanamine and 4-(3,4-Dimethoxyphenyl)tetrahydropyran-4-methanamine

  • Compound Description: These compounds are intermediates in the synthesis of new benzodioxol-substituted 4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines with potential antiarrhythmic activity. []
  • Relevance: While not tetrahydroisoquinolines themselves, these compounds are precursors to derivatives that share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. These precursors contribute to forming the spirocyclic system and the benzodioxol substituent in the final products. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

  • Compound Description: This compound exhibits deoxyribonuclease I (DNase I) inhibitory activity with an IC50 value of 134.35 ± 11.38 μM. It shows potential as a lead compound for developing novel DNase I inhibitors. []
  • Relevance: This compound and 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituent at the 1-position. This related compound has a propan-2-one group at the 1-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []

1-(Substituted phenyl)-6,7-dimethoxy-3,4-dihydroisoquinolines and 1-(Substituted phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These series of compounds were studied to understand how inductive and resonance effects of phenyl substituents propagate within the dihydroisoquinoline and tetrahydroisoquinoline systems. The research employed 13C and 15N NMR chemical shifts and ab initio calculations to analyze the impact of different substituents on the electronic properties of these molecules. []
  • Relevance: These compounds are structurally similar to 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, as they share the common 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The key difference lies in the substituent at the 1-position. While the target compound has a 4-(trifluoromethyl)phenyl group, these related compounds have various substituted phenyl groups, allowing for a systematic investigation of substituent effects on the electronic properties of the tetrahydroisoquinoline system. []

1-Phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds, structurally related to benzoisogranatanines, was synthesized and studied for their potential pharmacological activities. Their synthesis involved lithium aluminum hydride reduction, bromination, and dehydrobromination steps. []

2-Benzyl-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-phenylisoquinolinium iodide

  • Compound Description: The crystal structure of this compound has been determined using X-ray crystallography. The molecule adopts a conformation where ring A is in a half-chair form, and the 1-phenyl and 2-benzyl substituents are trans diaxial. []

1-Phenyl-1,2,3,4-tetrahydroisoquinolines and 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines

  • Compound Description: These compounds were synthesized and evaluated as D1 dopamine antagonists. The research aimed to explore the structure-activity relationships of these compounds and identify structural features important for D1 receptor binding. []
  • Relevance: The 1-phenyl-1,2,3,4-tetrahydroisoquinolines share the core 1,2,3,4-tetrahydroisoquinoline structure with 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. The difference lies in the substituent at the 1-position and the lack of methoxy groups at positions 6 and 7. These related compounds have a phenyl group at the 1-position, while the target compound has a 4-(trifluoromethyl)phenyl group at the 1-position. []

Properties

CAS Number

596788-79-3

Product Name

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C18H18F3NO2

Molecular Weight

337.342

InChI

InChI=1S/C18H18F3NO2/c1-23-15-9-12-7-8-22-17(14(12)10-16(15)24-2)11-3-5-13(6-4-11)18(19,20)21/h3-6,9-10,17,22H,7-8H2,1-2H3

InChI Key

AEMIRCPNFVHJCV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.